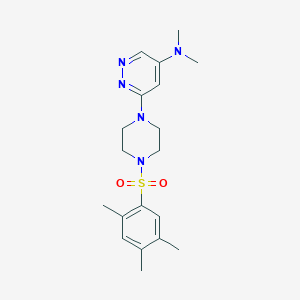
N,N-dimethyl-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-amine is a useful research compound. Its molecular formula is C19H27N5O2S and its molecular weight is 389.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N-dimethyl-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a dimethyl group and a piperazine moiety linked to a sulfonyl group. This structural complexity is key to its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. The mechanism appears to involve the induction of apoptosis in various cancer cell lines. For instance, studies have shown that this compound can inhibit cell proliferation and promote cell death in breast cancer and leukemia models by modulating apoptotic pathways and enhancing reactive oxygen species (ROS) production .
Antifungal Properties
The compound has also demonstrated antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. The antifungal mechanism is thought to involve the disruption of fungal cell wall synthesis, leading to increased permeability and eventual cell lysis .
Antiviral Effects
In addition to its anticancer and antifungal activities, this compound has shown potential antiviral effects. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms or by disrupting viral protein synthesis .
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle disruption.
- Antifungal Mechanism : Inhibition of chitin synthase or glucan synthesis in fungal cells.
Study 1: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming the compound's role in promoting apoptosis .
Study 2: Antifungal Activity
A disk diffusion assay was conducted to evaluate the antifungal activity against Candida albicans. The results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as an antifungal agent .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| N,N-dimethylpiperazine | Anticancer | Induces apoptosis via ROS generation |
| 2-Methylbenzenesulfonamide | Antifungal | Disrupts fungal cell wall synthesis |
| N,N-dimethyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazin | Antiviral | Inhibits viral replication |
特性
IUPAC Name |
N,N-dimethyl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-14-10-16(3)18(11-15(14)2)27(25,26)24-8-6-23(7-9-24)19-12-17(22(4)5)13-20-21-19/h10-13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCYZFJUMUUYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














